
5'-O-(4,4'-Dimethoxytrityl)uridine
Descripción general
Descripción
Este compuesto se caracteriza por la presencia de un grupo protector dimetoxi-trityl (DMT) en la posición 5’ de la uridina, que es un componente nucleósido del ARN . El grupo DMT se utiliza para proteger el grupo hidroxilo durante el proceso de síntesis, lo que lo convierte en un reactivo esencial en el campo de la química de ácidos nucleicos.
Mecanismo De Acción
El mecanismo de acción de 5’-O-DMT-rU implica su incorporación a oligonucleótidos de ARN durante la síntesis química. El grupo protector DMT evita reacciones secundarias no deseadas al proteger el grupo hidroxilo 5’. Una vez que se completa la síntesis de oligonucleótidos, el grupo DMT se elimina en condiciones ácidas, lo que permite que la cadena de ARN funcione correctamente . Los objetivos moleculares y las vías implicadas incluyen la maquinaria de síntesis de ARN y las secuencias específicas del ARN sintetizado .
Análisis Bioquímico
Biochemical Properties
5’-O-(4,4’-Dimethoxytrityl)uridine plays a crucial role in biochemical reactions, especially in the synthesis of DNA and RNA. The DMT group protects the 5’-hydroxyl group of uridine, preventing unwanted reactions during the synthesis process. This compound interacts with various enzymes and proteins, including DNA polymerases and RNA polymerases, which incorporate it into growing nucleic acid chains. The DMT group is typically removed after the desired sequence is synthesized, allowing the uridine to participate in further biochemical reactions .
Cellular Effects
5’-O-(4,4’-Dimethoxytrityl)uridine influences various cellular processes by being incorporated into nucleic acids. It can affect cell signaling pathways, gene expression, and cellular metabolism. For instance, its incorporation into RNA can alter the stability and function of the RNA molecule, potentially affecting the translation process and protein synthesis. Additionally, the presence of the DMT group can impact the localization and function of the nucleic acid within the cell .
Molecular Mechanism
At the molecular level, 5’-O-(4,4’-Dimethoxytrityl)uridine exerts its effects through its incorporation into nucleic acids. The DMT group protects the 5’-hydroxyl group during synthesis, preventing premature reactions. Once incorporated, the DMT group can be removed, allowing the uridine to participate in hydrogen bonding and base pairing within the nucleic acid structure. This incorporation can influence the overall stability and function of the nucleic acid, affecting processes such as transcription and translation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5’-O-(4,4’-Dimethoxytrityl)uridine can change over time. The stability of the compound is influenced by factors such as temperature, pH, and exposure to light. Over time, the DMT group may degrade, affecting the compound’s protective function. Long-term studies have shown that the stability of 5’-O-(4,4’-Dimethoxytrityl)uridine is crucial for its effectiveness in nucleic acid synthesis, and any degradation can impact the overall yield and quality of the synthesized nucleic acids .
Dosage Effects in Animal Models
The effects of 5’-O-(4,4’-Dimethoxytrityl)uridine in animal models vary with different dosages. At lower doses, the compound is generally well-tolerated and effectively incorporated into nucleic acids. At higher doses, there may be toxic or adverse effects, including disruptions in nucleic acid synthesis and cellular function. Studies have shown that there is a threshold beyond which the compound’s benefits are outweighed by its potential toxicity .
Metabolic Pathways
5’-O-(4,4’-Dimethoxytrityl)uridine is involved in various metabolic pathways, particularly those related to nucleic acid synthesis. The compound interacts with enzymes such as DNA and RNA polymerases, which incorporate it into nucleic acids. Additionally, the DMT group can be metabolized and removed by specific enzymes, allowing the uridine to participate in further biochemical reactions. The presence of 5’-O-(4,4’-Dimethoxytrityl)uridine can also affect metabolic flux and the levels of other metabolites within the cell .
Transport and Distribution
Within cells and tissues, 5’-O-(4,4’-Dimethoxytrityl)uridine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, the DMT group can influence the localization and accumulation of the compound, affecting its overall function and activity .
Subcellular Localization
The subcellular localization of 5’-O-(4,4’-Dimethoxytrityl)uridine is influenced by its chemical structure and interactions with other biomolecules. The DMT group can serve as a targeting signal, directing the compound to specific compartments or organelles within the cell. Post-translational modifications can also affect the localization and activity of the compound, influencing its role in nucleic acid synthesis and other cellular processes .
Métodos De Preparación
La síntesis de 5’-O-DMT-rU generalmente implica la protección del grupo hidroxilo 5’ de la uridina con un reactivo de cloruro de dimetoxi-trityl (DMT-Cl). La reacción se lleva a cabo en presencia de una base, como la piridina, para facilitar la formación del enlace éter DMT . Las condiciones generales de la reacción incluyen:
- Disolver uridina en un solvente anhidro como diclorometano.
- Agregar DMT-Cl y piridina a la solución.
- Agitar la mezcla de reacción a temperatura ambiente durante varias horas.
- Purificar el producto mediante cromatografía en columna para obtener 5’-O-DMT-rU.
Los métodos de producción industrial para 5’-O-DMT-rU siguen rutas sintéticas similares, pero se escalan y optimizan para obtener rendimientos y pureza más altos. Las técnicas de automatización y síntesis en fase sólida se emplean a menudo para optimizar el proceso .
Análisis De Reacciones Químicas
El 5’-O-DMT-rU experimenta varios tipos de reacciones químicas, que incluyen:
Detritylación: La eliminación del grupo protector DMT utilizando condiciones ácidas, como el ácido tricloroacético (TCA) en diclorometano.
Los reactivos y condiciones comunes utilizados en estas reacciones incluyen TCA para la detritylación, monómeros de fosforamidita para el acoplamiento y yodo para la oxidación. Los principales productos formados a partir de estas reacciones son oligonucleótidos con secuencias específicas .
Aplicaciones Científicas De Investigación
El 5’-O-DMT-rU se utiliza ampliamente en la investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. Algunas de sus aplicaciones incluyen:
Síntesis de ARN: Como nucleósido modificado, 5’-O-DMT-rU se utiliza en la síntesis química de oligonucleótidos de ARN, que son esenciales para diversas técnicas de biología molecular
Desarrollo de fármacos: Los nucleósidos modificados como 5’-O-DMT-rU se utilizan en el desarrollo de oligonucleótidos terapéuticos, incluidos los oligonucleótidos antisentido y los ARN de interferencia pequeños (siRNA).
Herramientas de diagnóstico: Los oligonucleótidos de ARN sintetizados utilizando 5’-O-DMT-rU se utilizan en ensayos de diagnóstico, como la reacción en cadena de la polimerasa (PCR) y el análisis de microarrays.
Investigación bioquímica: Los investigadores utilizan 5’-O-DMT-rU para estudiar la estructura y función del ARN, así como para investigar las interacciones ARN-proteína.
Comparación Con Compuestos Similares
El 5’-O-DMT-rU es único entre los nucleósidos modificados debido a su uso específico del grupo protector DMT. Los compuestos similares incluyen:
5’-O-DMT-rA (5’-O-(4,4’-dimetoxi-trityl)-adenosina): Se utiliza en la síntesis de oligonucleótidos de ARN que contienen adenosina.
5’-O-DMT-rC (5’-O-(4,4’-dimetoxi-trityl)-citidina): Se utiliza en la síntesis de oligonucleótidos de ARN que contienen citidina.
5’-O-DMT-rG (5’-O-(4,4’-dimetoxi-trityl)-guanosina): Se utiliza en la síntesis de oligonucleótidos de ARN que contienen guanosina.
La singularidad del 5’-O-DMT-rU radica en su aplicación específica para oligonucleótidos de ARN que contienen uridina, lo que lo convierte en un reactivo esencial para los investigadores que trabajan con la síntesis de ARN .
Propiedades
IUPAC Name |
1-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N2O8/c1-37-22-12-8-20(9-13-22)30(19-6-4-3-5-7-19,21-10-14-23(38-2)15-11-21)39-18-24-26(34)27(35)28(40-24)32-17-16-25(33)31-29(32)36/h3-17,24,26-28,34-35H,18H2,1-2H3,(H,31,33,36)/t24-,26-,27-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFSNQYXXACUHM-YULOIDQLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=O)NC5=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=O)NC5=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301250023 | |
| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]uridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301250023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
546.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81246-79-9 | |
| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]uridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81246-79-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]uridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301250023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of 5'-O-(4,4'-Dimethoxytrityl)uridine in scientific research?
A1: this compound is a key building block in the chemical synthesis of oligonucleotides, including DNA and RNA. [, ] It serves as a protected form of uridine, one of the four nucleoside building blocks of RNA. The 4,4'-dimethoxytrityl (DMT) group acts as a protecting group for the 5'-hydroxyl group of uridine, preventing unwanted side reactions during oligonucleotide synthesis. [, ]
Q2: How is this compound incorporated into oligonucleotides?
A2: this compound is first converted into a phosphoramidite derivative. [] This derivative is compatible with standard solid-phase oligonucleotide synthesis methods. During synthesis, the phosphoramidite is coupled to the growing oligonucleotide chain on a solid support. The DMT group is then removed under acidic conditions, exposing the 5'-hydroxyl group for the next round of coupling. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



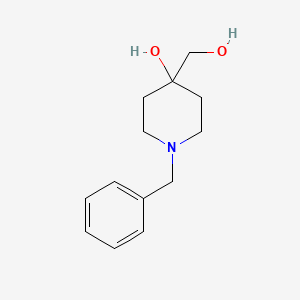


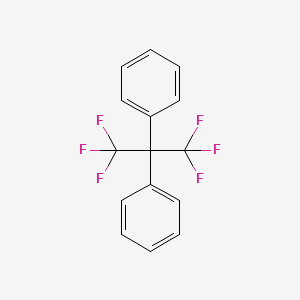
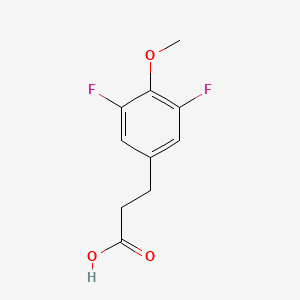

![4-[(aminooxy)methyl]Benzonitrile](/img/structure/B1339787.png)
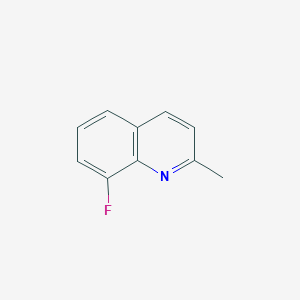
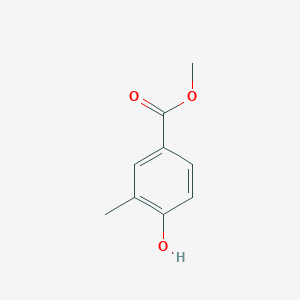

![5,6-Diphenylfuro[2,3-d]pyrimidin-4-ol](/img/structure/B1339800.png)


